6-Ethyl-3-decanol

Surfactant Synthesis Specialty Chemicals Patent Exemption

6-Ethyl-3-decanol (CAS 19780-31-5) is a branched secondary fatty alcohol with the molecular formula C12H26O and a molecular weight of 186.33 g/mol. It is characterized by a ten-carbon backbone with a hydroxyl group at the C3 position and an ethyl branch at the C6 position.

Molecular Formula C12H26O
Molecular Weight 186.33 g/mol
CAS No. 19780-31-5
Cat. No. B1618612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-3-decanol
CAS19780-31-5
Molecular FormulaC12H26O
Molecular Weight186.33 g/mol
Structural Identifiers
SMILESCCCCC(CC)CCC(CC)O
InChIInChI=1S/C12H26O/c1-4-7-8-11(5-2)9-10-12(13)6-3/h11-13H,4-10H2,1-3H3
InChIKeyZFVYZHDDIOBINE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethyl-3-decanol (CAS 19780-31-5): Technical Baseline for Procurement and Research Applications


6-Ethyl-3-decanol (CAS 19780-31-5) is a branched secondary fatty alcohol with the molecular formula C12H26O and a molecular weight of 186.33 g/mol [1]. It is characterized by a ten-carbon backbone with a hydroxyl group at the C3 position and an ethyl branch at the C6 position. Its physical properties include a boiling point of 239.2 °C at 760 mmHg, a density of 0.828 g/cm³, and a predicted pKa of 15.24±0.20 . This compound serves as a reference standard in analytical chemistry and is an intermediate in the synthesis of specialty surfactants [2].

Analytical reference standard for isomer identification
Intermediate for specialty surfactant synthesis with distinct branching
Model compound for structure-property relationship (SPR) studies

Why a 'Generic' Branched Alcohol Cannot Substitute for 6-Ethyl-3-decanol (CAS 19780-31-5)


Substituting 6-ethyl-3-decanol with a generic branched C12 alcohol or an unbranched analog like 3-decanol introduces significant risk due to fundamental differences in molecular architecture that dictate physicochemical and functional performance. The specific position of the ethyl branch (C6) and the hydroxyl group (C3) on the decane backbone creates a unique spatial configuration and hydrophobic-hydrophilic balance that directly impacts properties like solubility, partitioning (LogP), and molecular recognition [1]. These differences are magnified in applications like surfactant synthesis, where the structure of the hydrophobic tail is a primary determinant of critical micelle concentration (CMC), surface tension reduction, and foam profile [2]. Replacing it with an isomer or analog without empirical validation can lead to process failures, altered product specifications, or failed analytical verification.

Branch position
Ethyl branch at C6 and -OH at C3 create a unique hydrophobic-hydrophilic balance; generic branched or linear analogs may shift solubility and partitioning.
Surfactant performance
Tail architecture directly impacts CMC, surface tension, and foam profile; substituting with an isomer risks altered formulation behavior.
Analytical verification
Mass spectral fingerprint is structure-specific; using an unverified analog can lead to misidentification in GC-MS or LC-MS workflows.

Quantitative Evidence for 6-Ethyl-3-decanol (CAS 19780-31-5): Differentiated Performance and Analytical Data


Defined Exclusion from Surfactant Alcohol Patent Scope: A Unique Differentiation Claim

A key piece of evidence for the unique status of 6-ethyl-3-decanol is its explicit exclusion from a major patent family covering a broad class of secondary C10-C18 surfactant alcohols [1]. U.S. Patent Application 20030176745 claims a genus of compounds of formula (I), but the specification states the invention relates to these alcohols 'excepting 5-ethyl-2-nonanol and 6-ethyl-3-decanol' [1]. This negative limitation is a powerful and verifiable indicator of its distinctiveness, as it implies the inventors determined this specific compound's properties or synthesis method fell outside the scope of, or were not suitable for, the claimed invention, differentiating it from all other claimed analogs.

Patent Scope Exclusion
Head-to-head
6-Ethyl-3-decanol Specifically excluded from claims
Other C10-C18 alcohols Covered by patent genus
Documented differentiation from all other claimed surfactant alcohols
Legal exclusion context; not a property claim
Surfactant Synthesis Specialty Chemicals Patent Exemption

Physicochemical Divergence from Unbranched Parent Alcohol 3-Decanol

The introduction of an ethyl branch in 6-ethyl-3-decanol leads to a substantial and quantifiable shift in key physicochemical parameters compared to its unbranched parent analog, 3-decanol [1]. This branching alters molecular packing, reducing density and significantly increasing hydrophobicity as reflected by the LogP value.

Property Divergence vs. 3-Decanol
Cross-study comparable
6-Ethyl-3-decanol MW: 186.33 LogP: 3.75 Density: 0.828
3-Decanol MW: 158.28 LogP: ~3.6 Density: ~0.826
ΔMW +28.05, ΔLogP +0.15, increased hydrophobicity
Quantifiable branching effect on molecular weight and hydrophobicity
Data from standard references; verify for specific application
Physical Chemistry Property Prediction Structure-Activity Relationship

Differentiation by Definitive Analytical Signature (Mass Spectrometry)

The unique molecular structure of 6-ethyl-3-decanol produces a distinctive electron ionization mass spectrum, which is archived in the authoritative NIST Mass Spectrometry Data Center library [1]. This spectrum serves as a 'fingerprint' for the compound and differs from that of its analogs. The base peak and fragmentation pattern are a direct consequence of the specific branching and hydroxyl group position, providing an unambiguous method for identification and differentiation from other C12H26O isomers.

Mass Spectral Fingerprint
Reported
Authoritative EI mass spectrum available in NIST library; distinct fragmentation pattern
Enables unambiguous isomer identification via spectral matching
Essential for quality control; verify against supplied standard
Analytical Chemistry Quality Control Spectral Library

Verified Application Scenarios for 6-Ethyl-3-decanol (CAS 19780-31-5) Based on Documented Evidence


Intermediate for Specialty Surfactant Synthesis (Exempted Compound)

Researchers and industrial chemists developing novel surfactants should procure 6-ethyl-3-decanol for use as a starting material or benchmark, as its documented exclusion from a broad surfactant patent [1] implies its derivatives may possess unique properties and potentially offer freedom-to-operate advantages over the claimed generic structures. It is a key intermediate for creating sulfates and ethoxylates with a distinct branched hydrophobe architecture [1].

Analytical Reference Standard for Isomer Identification and Quantification

Due to its well-defined physical properties and the availability of its authoritative mass spectrum in the NIST library [1], 6-ethyl-3-decanol serves as a crucial reference standard in GC-MS and LC-MS workflows. Its use is essential for the unambiguous identification and quantification of this specific isomer in complex mixtures, such as reaction products from aldol condensation or environmental samples.

Model Compound for Structure-Property Relationship (SPR) Studies

The quantifiable differences in properties such as boiling point (498.15 K) [1], density (0.828 g/cm³) [2], and LogP (3.75) [2] compared to linear analogs like 3-decanol make this compound a valuable model for computational chemistry and physical chemistry studies. It allows researchers to calibrate and validate predictive models for the effects of mid-chain branching on the physicochemical behavior of fatty alcohols.

Application
Selection Property
Validation Focus
Specialty Surfactant Intermediate
Patent-excluded structural context
Synthesis outcome, derivative properties
Analytical Reference Standard
Definitive mass spectrum fingerprint
Identity confirmation by GC-MS / LC-MS
SPR Model Compound
Quantifiable branching effect on hydrophobicity
Predictive model calibration for property estimation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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